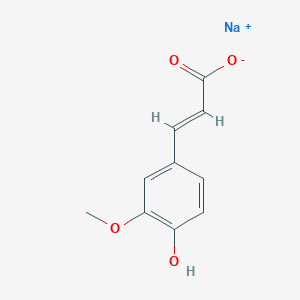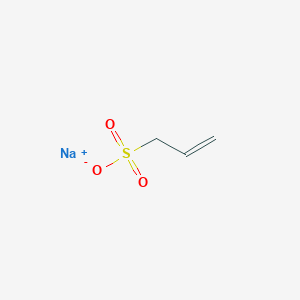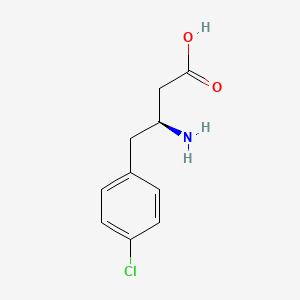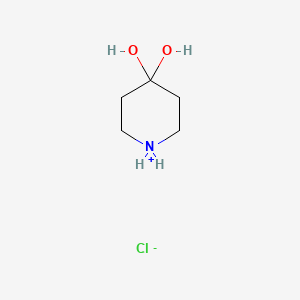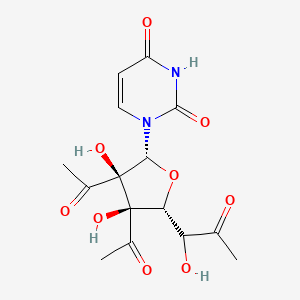
2`,3`,5`-Triacetyluridine
Overview
Description
2’,3’,5’-Triacetyluridine is a prodrug of uridine, a naturally occurring nucleoside. It is more lipid-soluble than uridine and is resistant to degradation by uridine phosphorylase. This compound is cleaved by plasma esterases in vivo to release uridine . It has been studied for its potential neuroprotective effects and its ability to enhance uridine bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,3’,5’-Triacetyluridine can be synthesized by treating uridine with acetic anhydride in the presence of a catalytic amount of boron trifluoride-etherate. The crude product is then recrystallized from ethanol to yield 2’,3’,5’-triacetyluridine in 74-78% yield .
Industrial Production Methods: The industrial production of 2’,3’,5’-triacetyluridine follows similar synthetic routes but on a larger scale. The process involves the acetylation of uridine using acetic anhydride and a catalyst, followed by purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2’,3’,5’-Triacetyluridine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release uridine.
Oxidation: It can be oxidized to form uridine derivatives.
Substitution: It can undergo substitution reactions to form different acetylated uridine derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with mild acidic or basic conditions.
Oxidation: Performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Conducted using various acetylating agents under controlled conditions.
Major Products:
Hydrolysis: Uridine.
Oxidation: Uridine derivatives.
Substitution: Acetylated uridine derivatives.
Scientific Research Applications
2’,3’,5’-Triacetyluridine has a wide range of scientific research applications:
Neuroprotection: It has been shown to decrease neurodegeneration in models of Huntington’s disease and improve cognitive functions.
Chemotherapy Adjunct: Used to reverse toxicity and increase survival in models of dihydropyrimidine dehydrogenase deficiency-induced 5-fluorouracil overdose.
Metabolic Disorders: Employed in the treatment of hereditary orotic aciduria.
Psychiatric Disorders: Shown to decrease depressive symptoms and increase brain pH in bipolar patients.
Mechanism of Action
2’,3’,5’-Triacetyluridine is cleaved by plasma esterases to release uridine, which then exerts its effects by increasing the levels of uridine in the body. Uridine is involved in various biochemical pathways, including the synthesis of nucleotides and the regulation of neurotransmitter levels. It competes with 5-fluorouracil metabolites for incorporation into genetic material, reducing toxicity and cell death associated with these metabolites .
Comparison with Similar Compounds
Uridine: The parent compound of 2’,3’,5’-triacetyluridine.
5-Fluorouracil: A chemotherapeutic agent that 2’,3’,5’-triacetyluridine can help mitigate toxicity from.
Capecitabine: Another chemotherapeutic agent whose toxicity can be reduced by 2’,3’,5’-triacetyluridine
Uniqueness: 2’,3’,5’-Triacetyluridine is unique due to its enhanced lipid solubility and resistance to degradation, which allows for better bioavailability and efficacy compared to uridine. Its ability to mitigate the toxic effects of chemotherapeutic agents like 5-fluorouracil and capecitabine makes it particularly valuable in medical applications .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O9/c1-6(18)10(22)11-14(24,7(2)19)15(25,8(3)20)12(26-11)17-5-4-9(21)16-13(17)23/h4-5,10-12,22,24-25H,1-3H3,(H,16,21,23)/t10?,11-,12-,14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYQEKLYYJLPSY-ZLJWCAOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)(C(=O)C)O)(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C([C@@H]1[C@@]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C(=O)C)O)(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


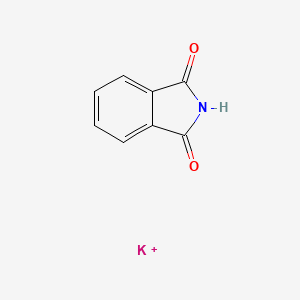
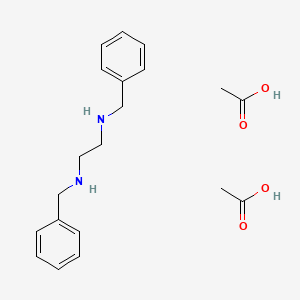
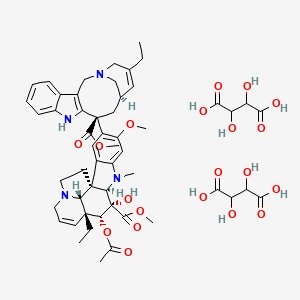
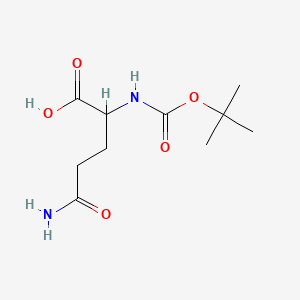
![2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate](/img/structure/B7805179.png)
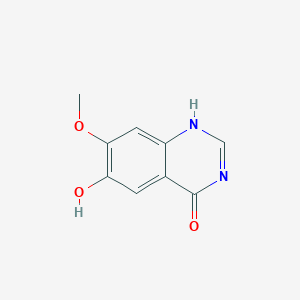
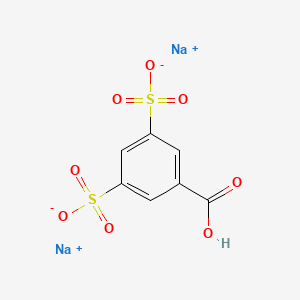
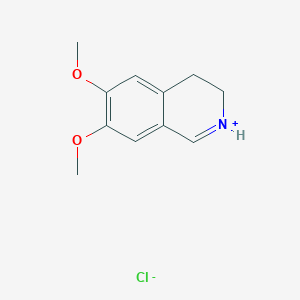
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B7805189.png)
